![molecular formula C21H13BrN2O3 B2533357 9-(5-bromo-2-hidroxifenil)-10H-benzo[5,6]cromeno[2,3-d]pirimidin-11(12H)-ona CAS No. 899217-84-6](/img/new.no-structure.jpg)

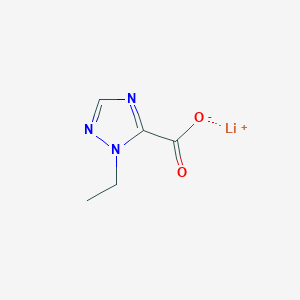

9-(5-bromo-2-hidroxifenil)-10H-benzo[5,6]cromeno[2,3-d]pirimidin-11(12H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

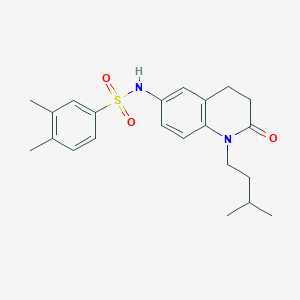

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a heterocyclic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Aplicaciones Científicas De Investigación

9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:

Antibacterial Activity: The compound exhibits potent antibacterial activity against both gram-positive and gram-negative bacterial species.

Antifungal Activity: It has shown effectiveness against various fungal species.

Anticancer Activity: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

Pharmaceutical Development: Due to its diverse biological activities, the compound is of interest in the development of new pharmaceutical agents.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species . Therefore, it can be inferred that this compound may also target bacterial cells.

Mode of Action

Based on the antibacterial activity of similar compounds, it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial cell death .

Biochemical Pathways

Given its potential antibacterial activity, it may affect pathways essential for bacterial survival and growth, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the antibacterial activity of similar compounds, it can be inferred that this compound may lead to bacterial cell death .

Métodos De Preparación

The synthesis of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. The reaction is carried out in methanol solution, yielding the desired compound in high yields . The structural assignments of the synthesized compounds are confirmed using analytical and spectral data, such as IR, 1H NMR, 13C NMR, and NOESY experiments .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Comparación Con Compuestos Similares

Similar compounds to 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one include:

10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: This compound also exhibits potent antibacterial activity.

9,11-Diamino-12H-benzo[5,6]-chromeno[2,3-b]pyridine-10-carbonitrile: Known for its antihistamine and anticancer properties.

Indolo[2,3-b]quinolines: These compounds have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA).

The uniqueness of 9-(5-bromo-2-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one lies in its broad spectrum of biological activities and its potential for pharmaceutical development.

Propiedades

Número CAS |

899217-84-6 |

|---|---|

Fórmula molecular |

C21H13BrN2O3 |

Peso molecular |

421.25 |

Nombre IUPAC |

14-(5-bromo-2-hydroxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C21H13BrN2O3/c22-12-6-7-17(25)15(9-12)19-23-20(26)16-10-14-13-4-2-1-3-11(13)5-8-18(14)27-21(16)24-19/h1-9,25H,10H2,(H,23,24,26) |

Clave InChI |

BSKZMUIBLWJOER-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC3=CC=CC=C23)OC4=C1C(=O)NC(=N4)C5=C(C=CC(=C5)Br)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

![2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2533283.png)

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)

![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)

![N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2533296.png)